Product packaging for Diethyl L-seryl-L-glutamate(Cat. No.:CAS No. 62812-26-4)

Diethyl L-seryl-L-glutamate

Cat. No.: B14525940
CAS No.: 62812-26-4
M. Wt: 290.31 g/mol
InChI Key: GEEGTVSIEAYESB-IUCAKERBSA-N
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Description

Contextualization of Dipeptide Esters in Peptide Chemistry

In the broader context of peptide chemistry, dipeptide esters are pivotal intermediates in the synthesis of larger peptides and proteins. wikipedia.org The protection of the C-terminal carboxylic acid as an ester is a common strategy in both solution-phase and solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the formation of the peptide backbone. rsc.orgresearchgate.net This approach allows for the sequential and controlled addition of amino acid residues to the N-terminus.

Beyond their role as synthetic intermediates, dipeptide esters are instrumental in studying enzyme kinetics and designing enzyme inhibitors. They can act as substrates for peptidases, allowing researchers to probe the specificity and catalytic mechanisms of these enzymes. wikipedia.org Furthermore, their structural similarity to the transition states of peptide bond hydrolysis makes them excellent scaffolds for the development of potent and selective enzyme inhibitors, a cornerstone of medicinal chemistry. acs.org The modification of dipeptide backbones, for instance by incorporating motifs like squaramide, can enhance their self-assembly properties, leading to the formation of hydrogels with potential applications in drug delivery and tissue engineering. nih.gov

Rationale for Investigating Diethyl L-seryl-L-glutamate within Advanced Research Frameworks

The specific dipeptide ester, this compound, which is composed of L-serine and L-glutamic acid with both carboxylic acid groups esterified with ethanol (B145695), presents a unique combination of functional groups that warrants detailed investigation. The serine residue provides a hydroxyl group, a site for potential post-translational modifications like phosphorylation, which is a key signaling mechanism in numerous cellular processes. The glutamic acid residue, with its side-chain carboxyl group, offers another point for chemical modification or interaction with biological targets.

The diethyl ester form of this dipeptide is particularly interesting for several reasons. Esterification can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes. This is a critical consideration for the development of biologically active probes or therapeutic agents. Moreover, the study of the Ser-Glu dipeptide sequence is relevant as it has been identified as an important component of certain epitopes, which are the parts of an antigen that are recognized by the immune system. nih.gov Research into polypeptides containing lysine, serine, and glutamic acid has shown that the dipeptide Ser-Glu is a significant part of the Lys-Ser-Glu epitope. nih.gov

Overview of Research Trajectories for Dipeptide Building Blocks

The field of peptide research is continuously evolving, with dipeptide building blocks at the forefront of innovation. Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are constantly seeking more efficient and stereocontrolled methods for synthesizing dipeptides. rsc.orgrsc.org This includes the development of new coupling reagents and protecting group strategies to improve yields and reduce racemization. orgsyn.org

Incorporation of Unnatural Amino Acids: The synthesis and incorporation of non-proteinogenic or modified amino acids into dipeptide scaffolds is a major area of exploration. rsc.org This allows for the creation of peptidomimetics with enhanced stability, bioavailability, and novel biological activities.

Self-Assembling Peptides: Short peptides, including dipeptides, can self-assemble into well-ordered nanostructures such as hydrogels. nih.govmdpi.com Research is focused on understanding the driving forces behind this self-assembly and harnessing these materials for applications in regenerative medicine, drug delivery, and nanotechnology. nih.gov

Chemical Biology Probes: Dipeptide esters are being designed as specific probes to study biological systems. For example, they can be used to identify and characterize the activity of specific enzymes or to investigate peptide transport mechanisms across biological barriers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O6 B14525940 Diethyl L-seryl-L-glutamate CAS No. 62812-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62812-26-4

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

diethyl (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioate

InChI

InChI=1S/C12H22N2O6/c1-3-19-10(16)6-5-9(12(18)20-4-2)14-11(17)8(13)7-15/h8-9,15H,3-7,13H2,1-2H3,(H,14,17)/t8-,9-/m0/s1

InChI Key

GEEGTVSIEAYESB-IUCAKERBSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)[C@H](CO)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C(CO)N

Origin of Product

United States

Advanced Analytical Methodologies for Diethyl L Seryl L Glutamate

Chromatographic Separation and Characterization Techniques

The accurate analysis and characterization of dipeptides such as Diethyl L-seryl-L-glutamate are crucial for quality control and research. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to achieving the required specificity and sensitivity for these molecules.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and powerful technique for the separation, identification, and quantification of compounds in a mixture. For complex molecules like this compound, which contains two chiral centers, the development of a robust HPLC method is essential to separate it from impurities and its various stereoisomers. A patent for the analysis of the closely related compound, L-glutamic acid diethyl ester hydrochloride and its optical isomers, provides a detailed framework for such a method. google.com The method employs a chiral stationary phase and a reversed-phase solvent system to achieve effective separation. google.com

The separation of enantiomers and diastereomers requires a chiral environment. This is most effectively achieved in HPLC by using a chiral stationary phase (CSP). For the analysis of amino acid derivatives like this compound, crown-ether based CSPs are particularly effective. google.comchromatographyonline.com Specifically, a chiral column where chiral crown ether is bonded to silica (B1680970) gel has been successfully used. google.com These types of CSPs are well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are also highly successful in resolving the enantiomers of underivatized amino acids and are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com The choice of CSP is critical as it creates the chiral environment necessary to distinguish between stereoisomers. nih.govsigmaaldrich.com

The mobile phase composition is a critical parameter that must be optimized to achieve good separation. For the chiral separation of L-glutamic acid diethyl ester hydrochloride, a reversed-phase system consisting of an aqueous perchloric acid solution and acetonitrile (B52724) is utilized. google.com The optimization of this system involves adjusting the ratio of the aqueous and organic components and the pH of the aqueous phase.

A typical volume ratio of the aqueous perchloric acid solution to acetonitrile can range from 2:8 to 8:2, with a ratio between 65:35 and 55:45 being preferable for optimal separation. google.com The pH of the perchloric acid solution is also a key factor, with a range of 1.0 to 6.0 being effective, and a more specific range of 2.0 to 3.0 often preferred. google.com Adjusting these parameters allows for fine-tuning the retention times and resolution between the desired compound and its optical isomers. google.com

Following separation on the HPLC column, a sensitive and reliable detection method is required. For compounds like this compound, which lack a strong chromophore, photometric detection in the low ultraviolet (UV) range is a common strategy. google.com A detection wavelength between 200 nm and 230 nm is typically employed, with 205 nm being identified as a more preferable wavelength for the analysis of L-glutamic acid diethyl ester hydrochloride. google.com

Table 1: Optimized HPLC Method Parameters for the Analysis of L-Glutamic Acid Diethyl Ester Hydrochloride and its Optical Isomer. google.com
ParameterCondition
Stationary PhaseSilica gel bonded with chiral crown ether
Mobile PhaseAqueous Perchloric Acid Solution and Acetonitrile
Mobile Phase Ratio (Aqueous:Acetonitrile)Preferably 65:35 to 55:45
Mobile Phase pH (Aqueous)Preferably 2.0 to 3.0
Flow Rate0.4 mL/min to 1.2 mL/min (1.0 mL/min preferred)
Column Temperature20°C to 35°C (25°C preferred)
Detection Wavelength200 nm to 230 nm (205 nm preferred)
Injection Volume10 µL to 30 µL (20 µL preferred)

Electrophoretic Techniques for Purity Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-resolution alternative or complementary method to HPLC for the analysis of peptides and dipeptides. nih.govspringernature.com CE separates molecules based on their charge-to-mass ratio in an electric field, making it well-suited for polar and charged compounds like peptides. springernature.comnih.gov This technique is considered orthogonal to HPLC because the separation is based on different physicochemical principles. springernature.com

CE is a powerful tool for the purity analysis of dipeptides, capable of separating the target compound from impurities and isomers. acs.orgacs.org The development of a successful CE method requires the optimization of several operational parameters, including the background electrolyte (BGE) composition, pH, and concentration, as well as the applied voltage and capillary dimensions. springernature.com

For dipeptide analysis, a BGE of aqueous acetic acid (e.g., 200 mM, pH 2.74) can be used for separation in a fused-silica capillary. acs.org The efficiency of separation, particularly for isomers, can be enhanced by optimizing the capillary length; for example, increasing the length from 100 cm to 135 cm can improve resolution without excessively prolonging migration times. acs.org Detection in CE can be coupled with mass spectrometry (CE-MS/MS) for highly sensitive and specific analysis, achieving detection limits in the nanomolar range for many dipeptides. acs.org CE can also be paired with laser-induced fluorescence (LIF) detection, which provides picomolar concentration detection limits for tagged amino acids and peptides. nih.govdntb.gov.ua This high efficiency and resolving power make CE an excellent method for assessing the purity of this compound.

Table 2: General Capillary Electrophoresis Parameters for Dipeptide Analysis. acs.org
ParameterCondition
CapillaryFused-silica (e.g., 50 µm I.D., 135 cm length)
Background Electrolyte (BGE)Aqueous Acetic Acid (e.g., 200 mM, pH 2.74)
Applied Voltage+30 kV
Capillary Temperature20°C
InjectionHydrodynamic (e.g., 5 kPa for 15 s)
DetectionTandem Mass Spectrometry (MS/MS) or Laser-Induced Fluorescence (LIF)

Spectroscopic Characterization for Structural Elucidation in Research

The definitive identification and structural confirmation of a synthesized compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), one can map out the complete carbon-hydrogen framework.

For this compound, ¹H NMR would be used to identify all non-exchangeable protons and their immediate electronic environment. The chemical shift (δ) of each proton signal indicates its type (e.g., ester ethyl group, alpha-proton), the integration reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons, allowing for the piecing together of the molecular structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its functional group type (e.g., carbonyl, aliphatic).

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2d1HAmide N-H
~4.5-4.6m1HGlutamate (B1630785) α-CH
~4.3-4.4m1HSerine α-CH
4.15-4.25q4HEster O-CH₂ (x2)
~3.9-4.0m2HSerine β-CH₂
~2.3-2.5m2HGlutamate γ-CH₂
~2.0-2.2m2HGlutamate β-CH₂
1.25-1.35t6HEster CH₃ (x2)

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~173-174Glutamate γ-C=O (Ester)
~171-172Glutamate α-C=O (Amide)
~170-171Serine α-C=O (Ester)
~62-63Serine β-CH₂-OH
~61-62Ester O-CH₂ (x2)
~54-55Serine α-CH
~52-53Glutamate α-CH
~30-31Glutamate γ-CH₂
~27-28Glutamate β-CH₂
~14-15Ester CH₃ (x2)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide a mass with enough accuracy to definitively determine the molecular formula. Furthermore, by inducing fragmentation of the molecule, MS can reveal structural information about its constituent parts.

For this compound (C₁₂H₂₂N₂O₆), the expected exact mass would be calculated. In a typical electrospray ionization (ESI) experiment, the molecule would be observed as a protonated species [M+H]⁺. Fragmentation patterns would likely show losses of the ethyl groups, water, and cleavage at the amide bond, providing further evidence for the proposed structure.

Hypothetical MS Data for this compound

m/z ValueIon SpeciesDescription
291.1556 (calc)[M+H]⁺Protonated molecular ion
245.1345[M-C₂H₅OH+H]⁺Loss of ethanol (B145695) from an ester group
188.0926[Ser(Et)-H₂O+H]⁺Fragment corresponding to the serine moiety
174.0974[Glu(Et)+H]⁺Fragment corresponding to the glutamate moiety

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. Each type of bond (e.g., C=O, N-H, O-H) absorbs infrared radiation at a characteristic frequency.

In the IR spectrum of this compound, one would expect to see distinct absorption bands corresponding to the O-H stretch from the serine side chain, N-H stretching and bending from the amide group, and strong C=O stretching absorptions from both the ester and amide functionalities. The C-H stretching of the aliphatic parts of the molecule would also be visible.

Hypothetical IR Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (Serine side-chain)
~3300N-H stretch (Amide)
2850-3000C-H stretch (Aliphatic)
~1735C=O stretch (Ester)
~1650C=O stretch (Amide I band)
~1540N-H bend (Amide II band)
1000-1300C-O stretch (Esters and alcohol)

Applications in Advanced Materials Science and Chemical Biology Research

Role as a Monomer/Building Block for Novel Poly(amino acid) Materials

The bifunctional nature of Diethyl L-seryl-L-glutamate, possessing both amine and carboxylic acid functionalities, positions it as a valuable monomer for the synthesis of poly(amino acid)s and related materials. These polymers are of great interest due to their biocompatibility, biodegradability, and diverse functional capabilities.

L-Glutamic acid diethyl ester is a key precursor in the synthesis of poly(L-glutamic acid), a polypeptide with numerous biomedical applications. Proteases such as papain and bromelain (B1164189) have demonstrated catalytic activity in the polymerization of L-glutamic acid diethyl ester hydrochloride in concentrated buffer solutions. nih.gov This enzymatic approach offers a high degree of regioselectivity, leading to the formation of polymers with α-peptide linkages. nih.gov The polymerization process is influenced by various reaction parameters, and this method can also be extended to the copolymerization of L-glutamic acid diethyl ester with other amino acid esters, thereby allowing for the creation of peptide copolymers with tailored properties. nih.gov

The incorporation of a serine derivative like the "seryl" component of this compound into such a polymerization system would introduce hydroxyl groups along the polymer backbone. These hydroxyl groups can serve as sites for further modification or can influence the physical properties of the resulting polymer, such as its hydrophilicity and potential for hydrogen bonding. Chemoenzymatic polymerization has been successfully used for L-serine ethyl ester, indicating the feasibility of incorporating serine derivatives into polypeptide chains. nih.govnih.gov

CatalystMonomer(s)Polymer ProductKey Feature
Papain, BromelainL-Glutamic acid diethyl ester hydrochloridePoly(α-L-glutamic acid diethyl ester)Regioselective formation of α-peptide bonds nih.gov
PapainL-Glutamic acid diethyl ester hydrochloride + various amino acid estersPeptide CopolymersTunable polymer properties nih.gov
PapainL-Serine ethyl esterPoly(L-serine)Polymerization without side-group protection nih.gov

Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can spontaneously self-assemble into ordered nanostructures in solution. Dipeptide esters are attractive building blocks for these systems due to their biocompatibility and the precise control over their structure afforded by peptide synthesis. These self-assembling systems can form various structures such as nanofibers, nanotubes, and vesicles. nih.govacs.orgnih.gov

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov For instance, proline-based amphiphilic dipeptides have been shown to self-assemble into organogels and nanofibers. nih.govacs.org The resulting supramolecular structures can exhibit chirality and have been used as catalysts in asymmetric reactions. nih.govacs.org While specific studies on the self-assembly of this compound are not detailed in the provided context, its structure suggests the potential for amphiphilicity, with the diethyl ester groups providing hydrophobicity and the peptide backbone and serine hydroxyl group contributing to hydrophilicity.

Dipeptide SystemSelf-Assembled StructureDriving Forces for AssemblyPotential Application
Proline-containing amphiphilic dipeptidesVesicles, Nanotubes, OrganogelsHydrophobic interactions, Hydrogen bondingAsymmetric catalysis nih.govacs.org
Phenylalanine-based dipeptidesNanotubes, Nanovesiclesπ-stacking, Hydrogen bondingDrug delivery, Biosensing nih.gov
Surfactant-like peptides (e.g., Ac-A6D)Nanotubes, NanovesiclesHydrophobic collapse, Electrostatic interactionsTissue engineering nih.gov

Integration into Protein/Peptide Modification and Bioconjugation

The ability to site-selectively modify proteins and peptides is crucial for developing new therapeutics, diagnostic tools, and research probes. This compound can be incorporated into larger biomolecules to introduce specific functionalities.

A variety of methods have been developed for the site-specific incorporation of non-canonical amino acids and dipeptides into proteins. nih.govnih.gov One common strategy involves the use of suppressor tRNAs that recognize a stop codon and insert the desired non-natural amino acid or dipeptide during ribosomal protein synthesis. nih.gov This has been achieved using both chemical misacylation of tRNA and enzymatic methods with engineered aminoacyl-tRNA synthetases. nih.gov

Modified ribosomes have also been selected to facilitate the incorporation of dipeptides and their analogs into proteins. nih.gov This approach has been used to incorporate dipeptides like Gly-Phe and Phe-Gly, as well as dipeptide mimetics with modified backbones. nih.gov The incorporation of a dipeptide such as seryl-glutamate could introduce a specific recognition site or a reactive handle for further chemical modification. The serine hydroxyl group could be a site for post-translational modifications like glycosylation or phosphorylation, while the glutamate (B1630785) side chain could be used for conjugation reactions. The formation of dehydroalanine (B155165) from serine is a key post-translational modification in the biosynthesis of some natural products and involves an O-glutamyl Ser intermediate, highlighting the biological relevance of the seryl-glutamate linkage. acs.org

MethodIncorporated UnitKey Aspect
Suppressor tRNA TechnologyNon-canonical amino acids, DipeptidesGenetic code expansion nih.gov
Modified RibosomesDipeptides, Dipeptide analoguesEnhanced translational machinery nih.gov
Post-translational enzymatic modificationO-glutamyl-serineNatural product biosynthesis acs.org

Macrocyclic peptides are of significant interest in drug discovery as they can exhibit improved metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts. nih.govbiochempeg.com Glutamic acid and its analogs are valuable components in the design of these macrocyclic structures. The synthesis of macrocyclic analogs of the neuroprotective tripeptide glycyl-L-prolyl-L-glutamic acid (GPE) has been achieved using ring-closing metathesis. nih.gov

The incorporation of a seryl-glutamate dipeptide into a peptide sequence provides opportunities for creating macrocyclic structures. The side chains of serine and glutamate can be functionalized with reactive groups that can then be cyclized. This approach allows for the creation of conformationally constrained peptides that can mimic the bioactive conformation of a natural peptide or protein, leading to enhanced biological activity. nih.gov

Supramolecular Chemistry and Soft Matter Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembling peptides are a key component of this field and are used to create a variety of soft materials, including hydrogels, organogels, and micelles. wikipedia.orgrsc.orgrsc.org These materials have applications in areas such as tissue engineering, drug delivery, and catalysis.

The self-assembly of dipeptides is a powerful bottom-up approach to fabricating nanomaterials. rsc.org The properties of the resulting materials are dictated by the amino acid sequence of the dipeptide. While the specific supramolecular behavior of this compound is not extensively documented, the principles of dipeptide self-assembly suggest that it could form ordered structures. The interplay of hydrogen bonding from the peptide backbone and the serine hydroxyl group, along with potential hydrophobic interactions from the diethyl ester groups, could lead to the formation of fibrillar networks and gels. The study of glutamine- and serine-containing peptides has shown that both amino acids can contribute to the formation of β-sheet structures, which are often the basis of self-assembled fibrillar networks. researchgate.net

Research AreaKey ConceptsRelevance of Dipeptide Esters
Supramolecular Gels Self-assembly into fibrillar networks, Entrapment of solventDipeptides can act as low-molecular-weight gelators rsc.org
Peptide-based Nanostructures Formation of nanotubes, nanovesicles, and micellesThe amino acid sequence directs the morphology of the self-assembled structure nih.govnih.gov
Artificial Enzymes Self-assembled peptides with catalytic activitySupramolecular structures can create catalytic sites rsc.org

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive and targeted search of available scientific literature and databases, it has been determined that there is no accessible information on the specific chemical compound "this compound." As a result, it is not possible to generate the requested article focusing on its applications in Advanced Materials Science and Chemical Biology Research.

The search for data on the gelation properties, self-assembly behavior, and the formation of ordered nanostructures of "this compound" did not yield any relevant results. The scientific papers and chemical databases reviewed primarily contain information on related but distinct compounds, such as N-stearoyl-L-glutamic diethyl ester, peptides containing serine and glutamic acid, and other derivatives of L-glutamic acid.

The specific context provided in the user's instructions, mentioning that the properties of "this compound" are "influenced by N-stearoyl-L-glutamic diethyl ester," points to a specific, and likely niche, research finding. However, without access to this particular reference, the nature of this relationship and the specific characteristics of "this compound" remain unknown.

Generating an article based on speculation or by extrapolating findings from different molecules would be scientifically unsound and would not meet the required standards of accuracy and authoritativeness. The strict adherence to the provided outline and the focus solely on "this compound," as per the user's instructions, cannot be fulfilled without foundational data on the compound itself.

Therefore, until research on "this compound" becomes publicly available, the creation of a detailed and scientifically accurate article as requested is not feasible.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Methodologies

The chemical synthesis of dipeptides is a cornerstone of their study and application. researchgate.net However, traditional methods often rely on hazardous solvents and reagents, generating significant chemical waste. rsc.orgacs.org The future of Diethyl L-seryl-L-glutamate synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. rsc.org

Key areas of development include:

Green Solvents: A significant portion of waste in peptide synthesis comes from solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have considerable toxicity concerns. rsc.org Research is focused on replacing these with sustainable alternatives. Propylene carbonate, for instance, has been identified as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.orgacs.org Other promising solvents derived from biomass include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). acs.org The adoption of water as a solvent, the greenest option, is also being explored, although it presents challenges with the solubility of protected amino acid derivatives. acs.orgadvancedchemtech.com

Enzymatic Synthesis: Biocatalysis offers a highly specific and sustainable route for peptide bond formation, often eliminating the need for protecting groups and harsh reagents. researchgate.net Enzymes like aminopeptidases and thermolysin can catalyze the synthesis of dipeptides in organic solvents or aqueous solutions. nih.gov For example, aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides using free amino acids as acyl donors. nih.gov Chemoenzymatic methods, which combine enzymatic reactions with chemical steps, are also being developed to synthesize complex dipeptides, including those containing D-amino acids. asm.org

Process Optimization: Beyond solvent replacement, sustainability efforts include optimizing the entire synthetic workflow. This involves developing methods that use reagents more efficiently, reducing the number of purification steps, and implementing solvent recycling systems. advancedchemtech.comambiopharm.com Continuous flow chemistry, as opposed to traditional batch processing, allows for precise control over reaction conditions, potentially leading to higher yields and less waste. advancedchemtech.com

Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis
SolventTypeKey Disadvantages/AdvantagesSource
Dichloromethane (DCM)ConventionalHigh toxicity, environmental concerns rsc.org
Dimethylformamide (DMF)ConventionalHigh toxicity, significant waste generation rsc.org
Propylene Carbonate (PC)GreenLow toxicity, effective replacement for DMF/DCM, can be recycled rsc.orgacs.org
2-Methyltetrahydrofuran (2-MeTHF)GreenBiomass-derived, greener alternative to traditional solvents acs.org
WaterGreenMost environmentally friendly, but poses solubility challenges for reagents acs.orgadvancedchemtech.com

Exploration of Unconventional Biological Functions and Interactions

While the basic roles of dipeptides as metabolic intermediates are understood, there is growing evidence that they possess a wide range of specific biological activities beyond their nutritional value. researchgate.netresearchgate.net Future research on this compound should explore these unconventional functions, which could open doors to novel applications.

Potential areas for investigation include:

Antioxidant Properties: Many dipeptides, particularly those containing amino acids like tyrosine, histidine, or tryptophan, exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. nih.gov The structure-activity relationship of antioxidant peptides is an active area of research, with factors like amino acid composition and sequence playing a crucial role. mdpi.com Investigating whether this compound or its derivatives can protect cells from oxidative stress is a promising avenue.

Neuromodulatory Effects: Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, essential for learning and memory. clevelandclinic.org Dipeptides containing glutamate have been studied for their ability to interact with excitatory amino acid receptors. nih.govnih.gov Research into whether this compound can modulate neuronal signaling, either directly or by influencing glutamate transport and metabolism, could reveal novel neuroactive properties.

Enzyme Inhibition and Receptor Modulation: Dipeptides can act as inhibitors or modulators of various enzymes and cellular receptors. researchgate.net For example, certain dipeptides have been identified as inhibitors of angiotensin I-converting enzyme (ACE), giving them antihypertensive properties. nih.gov The structural rigidity and specific chemical motifs of dipeptides, especially cyclic ones, allow them to bind to a diverse range of biological targets with high affinity and specificity. nih.gov Screening this compound against panels of enzymes and receptors could uncover previously unknown biological interactions.

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological significance of this compound, it is essential to move from studying isolated effects to a systems-level understanding. The integration of various "omics" technologies provides a powerful framework for achieving this holistic view. nih.gov

Emerging approaches include:

Peptidomics: This field focuses on the global identification and quantification of endogenous peptides in biological samples using mass spectrometry. creative-proteomics.com Applying peptidomics can help determine the natural occurrence, concentration, and turnover of this compound in different tissues and physiological states.

Metabolomics: As the comprehensive study of small molecules in a biological system, metabolomics can reveal how this compound is synthesized, degraded, and how it influences other metabolic pathways. nih.gov This can provide insights into its role in cellular homeostasis and disease.

Multi-Omics Integration: The true power of these technologies is realized when they are combined. creative-proteomics.com For example, integrating peptidomics with transcriptomics (studying gene expression) can reveal correlations between the abundance of a peptide and the expression of genes related to its synthesis or signaling pathway. creative-proteomics.com Combining proteomics, metabolomics, and microbiomics can elucidate the complex interactions between host cells, their metabolic products like this compound, and resident microbial communities. nih.govfrontiersin.org This integrated approach is crucial for building comprehensive models of the dipeptide's function within a complete biological system. nih.govbenthamdirect.com

Rational Design of Dipeptide Analogs with Tunable Properties

The rational design of novel molecules based on a parent structure is a key strategy in medicinal chemistry and materials science. By systematically modifying the structure of this compound, it is possible to create analogs with fine-tuned physicochemical and biological properties. nih.govrsc.org

Key strategies for analog design include:

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of analogs and evaluating how specific structural changes affect a particular activity, such as receptor binding or antioxidant capacity. nih.govnih.gov For example, modifying the terminal functional groups (e.g., from carboxyl to phosphono or sulphono groups) or altering the chain length between acidic groups can dramatically change antagonist activity at excitatory amino acid receptors. nih.gov

Physicochemical Property Tuning: Modifications to the dipeptide backbone or side chains can alter key properties like solubility, stability against enzymatic degradation, and membrane permeability. nih.govrsc.org Incorporating non-canonical amino acids or cyclizing the peptide are common strategies to enhance stability. nih.gov Such modifications could be applied to this compound to improve its potential as a bioactive agent.

Computational Design: Advances in computational modeling allow for the in silico design of analogs with desired properties, reducing the need for extensive trial-and-error synthesis. nih.govmdpi.com This approach can be used to predict how specific substitutions will affect the conformation and binding affinity of the dipeptide to a target protein.

Table 2: Hypothetical Analogs of this compound and Their Potential Tunable Properties
AnalogStructural ModificationPotential Tuned PropertyRationale
Diethyl L-threonyl-L-glutamateSerine replaced by ThreonineIncreased hydrophobicity, altered hydrogen bondingThreonine's side chain has an additional methyl group.
L-seryl-L-glutamic acidRemoval of ethyl estersIncreased hydrophilicity, altered charge state at physiological pHCarboxylic acid groups are more polar than their ester counterparts.
Diethyl D-seryl-L-glutamateL-Serine replaced by D-SerineIncreased resistance to enzymatic degradationProteases are stereospecific and typically cleave L-amino acid peptides. nih.gov
Cyclo(L-seryl-L-glutamyl)Cyclization of the dipeptideIncreased conformational rigidity and stabilityCyclic peptides have restricted movement and are often more resistant to proteolysis. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Design

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. mdpi.com These techniques are becoming indispensable for understanding reaction mechanisms and predicting molecular interactions.

Prominent computational approaches include:

Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure of molecules. rsc.org It is particularly valuable for investigating reaction mechanisms, such as the pathways of peptide bond formation or cyclization, by calculating the energy barriers of different steps. rsc.orgresearchgate.net DFT can also be used for conformational analysis to determine the most stable three-dimensional structures of a dipeptide. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand), such as a dipeptide, when it binds to a larger molecule, typically a protein receptor. mdpi.com Docking simulations can be used to screen for potential biological targets of this compound and to understand the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com This approach is crucial for studying the flexibility of dipeptides and the conformational changes that occur during protein-peptide interactions, offering a more realistic picture than static docking models. nih.govhuji.ac.il The integration of these computational methods enables a comprehensive in silico analysis, from predicting reaction outcomes to modeling complex biological interactions, thereby guiding and accelerating experimental research. nih.gov

Table 3: Applications of Computational Methods in Dipeptide Research
Computational MethodPrimary ApplicationType of Insight Provided
Density Functional Theory (DFT)Studying reaction mechanisms and conformational stabilityElectronic structure, transition state energies, stable geometries. nih.govresearchgate.net
Molecular DockingPredicting peptide-protein binding modesBinding affinity scores, identification of key interacting residues. mdpi.com
Molecular Dynamics (MD)Simulating molecular motion and flexibilityConformational changes over time, stability of complexes, solvent effects. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Diethyl L-seryl-L-glutamate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling L-serine and L-glutamate derivatives under anhydrous conditions using carbodiimide-based coupling agents (e.g., DCC or EDC). Protect the amino and carboxyl groups with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions. Purify intermediates via column chromatography (silica gel, chloroform/methanol gradient) and confirm purity using HPLC (>95% purity threshold) . Post-synthesis, characterize the product via 1H^1H-NMR and 13C^{13}C-NMR to verify esterification and peptide bond formation .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection at 210–220 nm to assess purity and detect impurities. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight accuracy (±1 Da tolerance) .
  • FTIR : Analyze ester carbonyl stretches (~1740 cm1^{-1}) and amide I/II bands (~1650 cm1^{-1}) to validate functional groups .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of ester groups. For short-term use (≤1 week), keep at 4°C in desiccated conditions. Avoid exposure to moisture, as hydrolysis can generate free glutamic acid and serine derivatives, compromising experimental reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or diastereomer formation. To mitigate:

  • Compare NMR data across multiple solvents to identify solvent-induced shifts .
  • Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and confirm stereochemical integrity .
  • Cross-validate with X-ray crystallography for absolute configuration determination, as seen in structurally related dithioacetal derivatives .

Q. What methodological considerations are critical when using this compound in peptide coupling reactions?

  • Methodological Answer :

  • Activation Strategy : Use HOBt or HOAt as coupling additives to suppress racemization during solid-phase peptide synthesis (SPPS) .
  • Solvent Selection : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions. Avoid DMSO, which may oxidize thiol-containing residues .
  • Monitoring : Track coupling efficiency via Kaiser test (ninhydrin) or Fmoc deprotection kinetics (UV-Vis at 301 nm) .

Q. How can single-crystal X-ray diffraction be optimized for structural elucidation of this compound analogs?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals. Add 5% v/v glycerol as a cryoprotectant for data collection at 100 K .
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. Resolve ambiguities in electron density maps via SHELXT or Olex2 refinement suites .
  • Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for similar glutamyl derivatives .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Standardize reagent sources (e.g., ≥99% purity for amino acids) and solvent batches.
  • Document reaction parameters (temperature, stirring speed, humidity) meticulously.
  • Share raw spectral data (NMR, HPLC) in open-access repositories for cross-lab validation .

Q. How can researchers systematically identify biases in literature reports on this compound’s biochemical applications?

  • Methodological Answer :

  • Conduct a systematic review using tools like Google Dataset Search to aggregate primary data from peer-reviewed journals and grey literature (e.g., government reports) .
  • Apply meta-analysis frameworks to quantify heterogeneity across studies, using tools like RevMan or OpenMeta[Analyst] .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.